(3R,4S)-4-methyloxane-3,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-methyloxane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(8)2-3-9-4-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXBCUFVNCOZTF-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC[C@H]1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3r,4s 4 Methyloxane 3,4 Diol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of (3R,4S)-4-methyloxane-3,4-diol reveals several plausible disconnection points. The primary challenge lies in the stereoselective formation of the oxane ring and the precise installation of the stereocenters at C3 and C4.
Approaches Targeting the Oxane Ring Formation
The formation of the oxane ring is a key step in the synthesis. Two main strategies can be envisioned:
Intramolecular Cyclization: A common and effective method for constructing cyclic ethers is through the intramolecular cyclization of an acyclic precursor. For this compound, this would involve a suitably functionalized acyclic polyol. A key disconnection would be the C-O bond between the ring oxygen and C5, leading to a precursor such as a substituted pentane-1,5-diol derivative. The stereocenters at C3 and C4 would need to be established prior to cyclization.
[4+2] Cycloaddition (Oxo-Diels-Alder Reaction): An alternative approach involves a hetero-Diels-Alder reaction, where a diene reacts with a carbonyl compound to form a dihydropyran ring. This can be a powerful tool for setting multiple stereocenters in a single step. Subsequent functional group manipulations would be necessary to arrive at the target diol.
Strategies for Stereochemical Control at C3 and C4
The stereochemistry at C3 and C4 is crucial for the synthesis of the target molecule. Several strategies can be employed to achieve the desired (3R,4S) configuration:
Substrate Control: The use of a chiral substrate with pre-existing stereocenters can direct the formation of new stereocenters. This is a common strategy in natural product synthesis.
Reagent Control: Chiral reagents can be used to induce stereoselectivity in a reaction. For example, asymmetric dihydroxylation or epoxidation reactions can be employed to install the hydroxyl groups with the desired stereochemistry.
Catalyst Control: Asymmetric catalysis offers an efficient way to generate chiral products from achiral or racemic starting materials. Chiral catalysts can be used to control the stereochemical outcome of various transformations, including cyclization and functional group installation.
Enantioselective and Diastereoselective Synthesis
To obtain the single enantiomer this compound, enantioselective and diastereoselective synthetic methods are essential.
Asymmetric Catalysis in Oxane Ring Construction
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of tetrahydropyrans. researchgate.net Organocatalysis, for instance, has emerged as a valuable strategy for constructing chiral THP structures. researchgate.net For the synthesis of our target molecule, a potential approach could involve an organocatalyzed intramolecular oxa-Michael reaction of a δ-hydroxy-α,β-unsaturated ketone. The catalyst would control the stereochemistry of the newly formed stereocenters during the cyclization step.
Another catalytic approach could involve a metal-catalyzed cycloisomerization. For example, ruthenium-catalyzed reactions have been shown to be effective in constructing unique dihydropyran rings, which can then be further functionalized. nih.gov A palladium-catalyzed stereospecific cyclization could also be envisioned for forming the tetrahydropyran (B127337) ring. conicet.gov.ar
| Catalytic System | Reaction Type | Potential Application |
| Chiral Phosphoric Acid | Intramolecular Oxa-Michael | Stereoselective cyclization of an acyclic precursor |
| Ruthenium Catalyst | Cycloisomerization | Formation of a dihydropyran intermediate |
| Palladium Catalyst | Tsuji-Trost type Cyclization | Intramolecular etherification of an allylic substrate |
Chiral Pool Approaches Utilizing Readily Available Precursors (e.g., Carbohydrates)
The chiral pool provides a rich source of enantiomerically pure starting materials for asymmetric synthesis. wikipedia.org Carbohydrates, with their inherent chirality and abundance of functional groups, are particularly attractive precursors for the synthesis of highly substituted oxanes. researchgate.netscripps.edu
A plausible strategy for the synthesis of this compound could start from a readily available sugar, such as D-glucose or a derivative. The existing stereocenters in the carbohydrate backbone can be used to control the stereochemistry of the newly introduced functionalities. For example, a sequence involving selective protection, deoxygenation, and functional group interconversion could lead to a key intermediate with the desired stereochemistry at C3 and C4. The oxane ring is already present in the pyranose form of the sugar, simplifying the synthetic design.
| Carbohydrate Precursor | Key Transformations | Target Intermediate |
| D-Glucose derivative | Selective protection/deprotection, Grignard reaction, Deoxygenation | Acyclic polyol ready for cyclization |
| Levoglucosan | Ring opening, Functional group manipulation | Functionalized tetrahydropyran precursor |
Auxiliary-Controlled Stereoselective Transformations
Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. wikipedia.orgresearchgate.net An auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed. sigmaaldrich.com
For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control the stereochemistry of an aldol (B89426) reaction to construct the C3-C4 bond with the desired relative stereochemistry. blogspot.com Subsequent transformations, including cyclization and removal of the auxiliary, would lead to the target molecule. This method offers a high degree of predictability and stereocontrol. sioc-journal.cn
| Chiral Auxiliary | Key Reaction | Stereochemical Outcome |
| Evans Oxazolidinone | Asymmetric Aldol Reaction | Diastereoselective formation of the C3-C4 bond |
| Camphorsultam | Asymmetric Michael Addition | Stereoselective introduction of the methyl group |
| Pseudoephedrine | Asymmetric Alkylation | Control of the C4 stereocenter |
Based on a comprehensive review of available scientific literature, there are no established or published synthetic methodologies specifically detailing the preparation of the compound This compound . The search for detailed research findings, including key precursors, reaction conditions, and comparative analyses of synthetic routes for this specific molecule, did not yield any direct results.
General methods for the stereoselective synthesis of substituted tetrahydropyran rings are well-documented in organic chemistry. organic-chemistry.orgresearchgate.netnih.gov These strategies include, but are not limited to, Prins-type cyclizations, hetero-Diels-Alder reactions, and various metal-catalyzed cyclizations of acyclic precursors. researchgate.netscispace.comresearchgate.net Additionally, principles of green chemistry have been applied to the synthesis of the broader class of tetrahydropyran-containing molecules, focusing on improving atom economy and reducing the use of hazardous materials. rsc.orgwhiterose.ac.ukrsc.orgscispace.com
However, without specific literature detailing the application of these methods to the synthesis of this compound, it is not possible to provide the detailed analysis requested in the specified outline, which includes:
Comparative Analysis of Established Synthetic Routes to this compound
Therefore, a scientifically accurate article adhering to the strict outline provided cannot be generated at this time due to the absence of specific research findings for the target compound.
Stereochemical Elucidation and Conformational Analysis of 3r,4s 4 Methyloxane 3,4 Diol
Advanced Spectroscopic Techniques for Stereochemical Assignment
Determining the absolute and relative configuration of stereocenters is a fundamental challenge in organic chemistry. For (3R,4S)-4-methyloxane-3,4-diol, which contains two adjacent stereocenters, advanced spectroscopic methods provide definitive insights into its precise spatial arrangement.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy and Derivatization Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers allows for their differentiation. This is achieved by using chiral derivatizing agents (CDAs). wikipedia.org
For a vicinal diol like this compound, reaction with a chiral, enantiomerically pure agent, such as Mosher's acid or a chiral boric acid, forms a diastereomeric mixture. scispace.comnih.gov These diastereomers possess distinct physical properties and, consequently, different NMR spectra. wikipedia.org The key principle is that the chiral agent provides a new chiral environment, causing the NMR signals of the formerly enantiotopic protons in the substrate to become diastereotopic, exhibiting different chemical shifts (Δδ).
The derivatization reaction is typically fast and can be performed directly in an NMR tube. scispace.com The resulting diastereomeric esters or boronic esters will show separate signals, particularly for protons near the stereocenters. By analyzing the differences in chemical shifts (ΔΔδ) between the two diastereomers, the absolute configuration of the diol can be determined. scispace.com For instance, ¹H-NMR is commonly used to assign absolute configuration, while ¹⁹F-NMR can be employed if a fluorine-containing CDA is used, often leading to clearer signal separation. wikipedia.orgnih.gov
| Technique | Principle | Application to this compound | Expected Outcome |
|---|---|---|---|
| Chiral Derivatizing Agents (CDAs) in NMR | Conversion of enantiomers into diastereomers, which are distinguishable by NMR. | Reaction of the diol with an enantiopure CDA (e.g., Mosher's acid, chiral boric acid). | Generation of two diastereomers with distinct chemical shifts (Δδ), allowing for unambiguous assignment of the 3R,4S configuration. |
| ¹H-NMR Analysis | Measures chemical shift differences of protons near the chiral centers in the diastereomeric derivatives. | Comparison of the proton spectra of the two diastereomeric esters. | Specific protons (e.g., H3, H4, and methyl protons) will exhibit different chemical shifts, enabling stereochemical assignment. |
| ¹⁹F-NMR Analysis | Utilizes a fluorinated CDA to create diastereomers with easily distinguishable ¹⁹F signals. | Reaction with a CF₃-containing CDA. | Large chemical shift dispersion in the ¹⁹F spectrum provides a clear and accurate measure of diastereomeric ratio and aids in configuration assignment. nih.gov |
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide direct information about the absolute configuration of a chiral molecule in solution, eliminating the need for crystallization or chemical derivatization. acs.orgspectroscopyeurope.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. spectroscopyeurope.com A VCD spectrum provides a unique fingerprint for a specific enantiomer. The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a theoretical spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT). americanlaboratory.com A good correlation between the signs and relative intensities of the experimental and calculated spectra for the (3R,4S) isomer confirms its absolute configuration. spectroscopyeurope.comamericanlaboratory.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.orgslideshare.net The resulting ORD curve, particularly the sign and shape of the Cotton effect near an absorption band, is characteristic of the molecule's stereochemistry. slideshare.net By comparing the experimental ORD curve of this compound with those of structurally related compounds of known configuration or with theoretical predictions, the absolute stereochemistry can be assigned.
| Technique | Measurement | Principle of Stereochemical Assignment |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. | Comparison of the experimental VCD spectrum with a theoretically calculated spectrum for a known configuration (e.g., 3R,4S). A match confirms the assignment. nih.govschrodinger.com |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Analysis of the shape and sign of the ORD curve and Cotton effect, often by comparison with known compounds or theoretical models. |
Conformational Preferences of the Oxane Ring in this compound
The oxane (tetrahydropyran) ring, like cyclohexane, is not planar and adopts puckered conformations to minimize angle and torsional strain. nih.gov The stability of these conformations is dictated by the spatial arrangement of its substituents.
Investigation of Chair and Boat Conformations and Energetics
The most stable conformation for a six-membered ring is the chair conformation, which eliminates angle strain and minimizes torsional strain by staggering all adjacent C-H and C-C bonds. colostate.edulibretexts.org The this compound molecule will predominantly exist in a chair form.
Other higher-energy conformations include the boat and the twist-boat (or skew-boat).
Boat Conformation: This form suffers from significant steric strain between the two "flagpole" hydrogens (or substituents) at the 1 and 4 positions and torsional strain from eclipsed bonds along the sides. libretexts.orgallen.indavuniversity.org It is considerably less stable than the chair form. libretexts.org
Twist-Boat Conformation: A slight twisting of the boat conformation relieves some of the flagpole and eclipsing interactions, making the twist-boat more stable than the true boat, but still significantly less stable than the chair. colostate.edulibretexts.orgallen.inbyjus.com
The chair conformations are in rapid equilibrium at room temperature, interconverting via a process known as ring-flipping, which passes through the high-energy half-chair transition state. davuniversity.orgbyjus.com
| Conformation | Relative Energy (kJ/mol) (Approximate values based on cyclohexane) | Key Strain Features |
|---|---|---|
| Chair | 0 (Most Stable) | Minimal angle and torsional strain. libretexts.org |
| Twist-Boat | ~23 | Reduced flagpole and eclipsing strain compared to boat. colostate.edulibretexts.org |
| Boat | ~29-30 | Significant flagpole steric strain and torsional strain from eclipsed bonds. colostate.edulibretexts.org |
| Half-Chair (Transition State) | ~44 | High angle and torsional strain. davuniversity.org |
Influence of Methyl and Hydroxyl Substituents on Ring Dynamics
For a substituted oxane ring, the two chair conformations resulting from a ring flip are generally not of equal energy. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. byjus.com Due to steric hindrance, substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. pressbooks.publumenlearning.commsu.edu
A 1,3-diaxial interaction is the steric repulsion between an axial substituent and the axial hydrogens (or other groups) on the same face of the ring, located two carbons away. proprep.comlibretexts.org The larger the substituent, the more destabilizing this interaction becomes, and the stronger the preference for the equatorial position. pressbooks.pub
In this compound, the substituents are a methyl group at C4 and hydroxyl groups at C3 and C4. The (3R,4S) configuration places the two hydroxyl groups cis to each other. In a chair conformation, one of these cis substituents must be axial and the other equatorial. The conformational equilibrium will be determined by minimizing the most significant 1,3-diaxial interactions. The presence of the ring oxygen and the potential for intramolecular hydrogen bonding between the cis-diol groups can further influence the conformational preference, potentially stabilizing a conformation that might otherwise be disfavored based solely on steric bulk. bohrium.comaip.org The electron-donating nature of the hydroxyl groups can also influence the electron density and geometry of the ring. nih.govquora.com
Intermolecular Interactions and Hydrogen Bonding Networks in this compound Systems
The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. nih.govyoutube.comlibretexts.org
Intramolecular Hydrogen Bonding: The cis arrangement of the hydroxyl groups at the C3 and C4 positions makes the formation of an intramolecular hydrogen bond highly favorable. One hydroxyl group can act as the donor (X-H) while the oxygen of the adjacent hydroxyl group acts as the acceptor (Y). nih.gov This interaction can significantly influence the molecule's preferred conformation, potentially stabilizing a twist-boat form or a specific chair conformation where the hydroxyl groups are brought into proximity. bohrium.comaip.org Such internal hydrogen bonding can affect the molecule's physical properties and reduce its potential for intermolecular interactions. researchgate.net
Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonds will dominate. The hydroxyl groups of one molecule will form hydrogen bonds with the hydroxyl groups or the ring oxygen of neighboring molecules. nih.govscienceready.com.au This leads to the formation of complex networks, such as dimers, chains, or three-dimensional lattices. These strong intermolecular forces are responsible for physical properties like higher boiling points and melting points compared to non-hydroxylated analogues. Spectroscopic techniques like FTIR can be used to study these interactions, as hydrogen bonding causes a characteristic broadening and red-shift of the O-H stretching frequency. nih.gov
| Interaction Type | Description | Structural Consequence |
|---|---|---|
| Intramolecular H-Bond | Hydrogen bond between the C3-OH and C4-OH groups within the same molecule. | Stabilizes a specific conformation, influences ring dynamics, and can affect chemical reactivity. researchgate.net |
| Intermolecular H-Bond (Diol-Diol) | Hydrogen bond between the hydroxyl groups of two different molecules. | Leads to the formation of dimers and larger aggregates in solution and the solid state. |
| Intermolecular H-Bond (Diol-Oxane) | Hydrogen bond between a hydroxyl group of one molecule and the ring oxygen of another. | Contributes to the overall hydrogen-bonding network, influencing bulk properties. |
An in-depth analysis of the chemical behavior of this compound reveals a rich reactivity profile governed by the interplay between its vicinal diol moiety and the encompassing oxane ring. The specific stereochemical arrangement of the hydroxyl groups and the methyl substituent dictates the selectivity and outcome of its chemical transformations.
Theoretical and Computational Investigations of 3r,4s 4 Methyloxane 3,4 Diol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, preferred geometries, and relative energies of different conformations.
Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (3R,4S)-4-methyloxane-3,4-diol, DFT calculations would be employed to determine its most stable three-dimensional shape (ground state geometry). This involves optimizing the positions of all atoms to find the arrangement with the lowest possible energy.
A crucial aspect of this analysis is the exploration of different spatial arrangements of the atoms, known as conformations. The oxane ring can adopt various conformations, such as chair and boat forms, and the orientation of the methyl and diol groups can also vary. A comprehensive DFT study would calculate the relative energies of these different conformers to identify the most stable ones and the energy barriers between them. This information is critical for understanding the molecule's physical and chemical properties.
Ab Initio Methods for Conformational Energy Landscapes
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. For this compound, ab initio calculations would be used to map out the conformational energy landscape. This landscape is a multi-dimensional surface that represents the energy of the molecule as a function of its geometry. By exploring this surface, researchers can identify all possible stable and transition state conformations and understand the pathways for conformational changes.
Molecular Dynamics Simulations of this compound and its Solvation
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would involve creating a computational model of the molecule and simulating its motion based on the forces between its atoms. This can provide insights into the dynamic behavior of the molecule, such as its flexibility and how it changes shape over time.
Furthermore, MD simulations are invaluable for studying the solvation of a molecule, which is how it interacts with a solvent, such as water. By simulating this compound in a box of solvent molecules, researchers can investigate how the solvent affects the molecule's conformation and dynamics, and how the molecule, in turn, structures the surrounding solvent. This is particularly important for understanding its behavior in biological systems or as a reactant in solution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic parameters for a molecule, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, these predictions could include:
NMR (Nuclear Magnetic Resonance) spectra: Calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which are key features of an NMR spectrum.
IR (Infrared) spectra: The vibrational frequencies of the molecule's chemical bonds can be calculated to predict the positions of absorption peaks in its IR spectrum.
Raman spectra: Similar to IR, Raman spectra are based on molecular vibrations and can also be predicted computationally.
A close match between the predicted and experimental spectra would provide strong evidence for the determined structure and conformation of the molecule.
Computational Modeling of Reaction Pathways Involving this compound
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential reactions with other molecules. By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathways and the activation energies required for the reactions to occur. This can provide a detailed, atom-level understanding of how the molecule reacts and can be used to predict its chemical reactivity.
Advanced Analytical Methodologies for Purity and Stereochemical Integrity Assessment
Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity
Chiral chromatography is a cornerstone for the separation of stereoisomers. phenomenex.comchromatographyonline.com This technique relies on the differential interaction of enantiomers or diastereomers with a chiral stationary phase (CSP), leading to their separation. phenomenex.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the separation of enantiomers of a broad range of compounds, including diols. phenomenex.comnih.gov The separation is achieved by using a column packed with a chiral stationary phase (CSP). The choice of CSP and the mobile phase composition are critical for achieving optimal separation.
For the separation of diols like (3R,4S)-4-methyloxane-3,4-diol, polysaccharide-based and Pirkle-type CSPs are often effective. hplc.euresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, can offer a wide range of enantioselectivity. researchgate.net Pirkle-type phases, or "brush-type" phases, operate on the principle of forming transient diastereomeric complexes between the analyte and the CSP through hydrogen bonding, π-π interactions, and dipole-dipole interactions. hplc.euresearchgate.net
The mobile phase in normal-phase chiral HPLC typically consists of a non-polar solvent like hexane (B92381) or heptane, with a polar modifier such as isopropanol (B130326) or ethanol. hplc.eu The concentration of the modifier is a key parameter that can be adjusted to optimize the retention and resolution of the stereoisomers.
Table 1: Illustrative HPLC-CSP Parameters for Chiral Separation of Diols
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Pirkle-Type (e.g., Whelk-O 1) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) | Heptane/2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Detection | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or RI | UV at 210 nm or RI |
This table presents hypothetical conditions based on common practices for separating chiral diols and may require optimization for this compound.
Chiral Gas Chromatography (GC) is a highly sensitive and efficient technique for the analysis of volatile and thermally stable enantiomers. chromatographyonline.comresearchgate.net For non-volatile compounds like diols, derivatization is typically required to increase their volatility and improve chromatographic performance. Common derivatization strategies include silylation, acylation, or trifluoroacetylation of the hydroxyl groups.
The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.comgcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral cavity, allowing for enantioselective interactions with the analyte. The type of cyclodextrin and the nature of its substituents significantly influence the separation.
Table 2: Representative GC-MS Parameters for Chiral Analysis of Derivatized Diols
| Parameter | Condition 1 | Condition 2 |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Permethylated β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium | Hydrogen |
| Inlet Temperature | 250 °C | 240 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min | 90 °C (hold 1 min), ramp to 200 °C at 10 °C/min |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID or MS |
This table illustrates potential starting conditions for the analysis of derivatized this compound, which would need to be optimized.
Advanced Mass Spectrometry for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of organic molecules. When coupled with chromatographic techniques (GC-MS or LC-MS), it provides both separation and identification capabilities.
For the structural confirmation of this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecule. The fragmentation of the molecular ion would be expected to involve the loss of water, formaldehyde, and other small neutral molecules, providing valuable structural information about the oxane ring and the positions of the hydroxyl and methyl groups.
For trace analysis, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity. These methods are particularly useful for quantifying low levels of the compound or its impurities in complex matrices.
Crystallographic Analysis of this compound and its Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To perform this analysis, a single crystal of high quality is required. If this compound itself does not readily form suitable crystals, derivatization can be employed to introduce functionalities that promote crystallization. acs.org For instance, reaction with a heavy atom-containing reagent can facilitate the determination of the absolute configuration.
The crystallographic analysis provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The resulting crystal structure would unequivocally establish the trans relationship between the hydroxyl group at C3 and the methyl group at C4, as well as the absolute configuration at both stereocenters.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches to Oxane-Diol Scaffolds
The synthesis of substituted tetrahydropyrans is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods continues to drive innovation. Future efforts to synthesize (3R,4S)-4-methyloxane-3,4-diol and related structures will likely focus on several key strategies.
One promising approach is the application of modern catalytic methods. For instance, palladium-catalyzed oxidative Heck redox-relay strategies have been successfully used to create functionalized 2,6-trans-tetrahydropyrans from simple dihydropyranyl alcohols. acs.org This methodology could potentially be adapted to introduce substituents and control stereochemistry in the synthesis of oxane-diols. Another area of intense research is the development of C-H activation techniques. A combination of Pd(II)/bis-sulfoxide catalysis and a Lewis acid co-catalyst has been shown to produce pyran motifs from a range of alcohols, suggesting a pathway for constructing the oxane ring from acyclic precursors. organic-chemistry.org
Furthermore, intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. Gold(I)-catalyzed cyclization of chiral monoallylic diols has demonstrated high stereoselectivity in forming tetrahydropyrans, offering a potential route to control the stereocenters in this compound. organic-chemistry.org Similarly, the intramolecular hydroalkoxylation of unactivated terminal alkenes, catalyzed by a Cu(I)-Xantphos system, provides another avenue to explore for the formation of the oxane ring. organic-chemistry.org
Below is a table summarizing some modern synthetic methods applicable to the formation of tetrahydropyran (B127337) rings, which could be adapted for oxane-diol synthesis.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application for Oxane-Diols |
| Oxidative Heck Redox-Relay | Palladium(II) acetate | High stereoselectivity for 2,6-trans-tetrahydropyrans. acs.org | Control of stereochemistry at C3 and other positions. |
| C-H Activation/Cyclization | Pd(II)/bis-sulfoxide with Lewis acid | Forms pyran motifs from alcohols. organic-chemistry.org | Construction of the oxane ring from acyclic precursors. |
| Intramolecular Hydroalkoxylation | Cu(I)-Xantphos | Cyclization of unactivated terminal alkenes. organic-chemistry.org | Formation of the oxane ring with high functional group tolerance. |
| Gold-Catalyzed Cyclization | Gold(I) complexes | High stereoselectivity from chiral monoallylic diols. organic-chemistry.org | Enantioselective synthesis of the oxane-diol scaffold. |
| Prins Cyclization | Scandium(III) triflate | Condensation of carbonyl compounds with homoallylic alcohols. researchgate.net | Formation of substituted tetrahydropyran-4-ones as precursors. |
Exploration of Bio-Inspired Synthetic Routes
Nature frequently employs elegant and efficient strategies for the synthesis of complex molecules containing tetrahydropyran rings. Bio-inspired synthesis seeks to mimic these natural pathways to achieve concise and stereoselective routes to target molecules. For polyether natural products, endo-selective epoxide-opening cascades are a common biosynthetic strategy for constructing THP rings. nih.gov This approach, involving the intramolecular ring-opening of 4,5-epoxy-alcohols, could be a powerful method for the synthesis of this compound. nih.gov
Another bio-inspired approach involves cascade reactions that can rapidly build molecular complexity. For example, a biomimetic synthesis of hyperelodione D, a complex natural product, featured a cascade including an intermolecular Diels-Alder reaction, an intramolecular Prins reaction, and a terminating cycloetherification, which formed three rings and six stereocenters in a single step. nih.gov Such complex transformations, inspired by proposed biosynthetic pathways, could lead to highly efficient syntheses of novel oxane-diol structures. The utilization of enzymes or whole-cell biocatalysts also represents a growing area of bio-inspired synthesis, offering the potential for high enantioselectivity in key transformations. nih.gov
Advanced Computational Tools for Predicting Reactivity and Conformation
Computational chemistry is an increasingly indispensable tool in modern organic synthesis and materials science. For a molecule like this compound, computational modeling can provide crucial insights into its properties and reactivity before it is even synthesized.
Conformational Analysis: The three-dimensional structure of the oxane ring and its substituents is critical to its chemical and biological properties. Computational methods can be used to perform conformational analysis, predicting the most stable chair or boat conformations of the substituted oxane ring. libretexts.orgiscnagpur.ac.in This is essential for understanding how the molecule will interact with other molecules or biological targets.
Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule, predicting sites of reactivity. nih.gov For example, these models can help to determine which hydroxyl group is more likely to react in a chemical transformation or how the molecule will behave under different reaction conditions. This predictive power can guide the design of synthetic routes and the development of new reactions. mit.edu
The table below outlines key computational approaches and their potential applications for studying this compound.
| Computational Method | Application | Predicted Properties | Significance |
| Molecular Mechanics (MM) | Conformational Searching | Stable conformers, relative energies. libretexts.org | Understanding 3D structure and steric effects. |
| Density Functional Theory (DFT) | Electronic Structure Calculation | Orbital energies, charge distribution, reaction pathways. nih.gov | Predicting reactivity, spectroscopic properties, and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of Molecular Motion | Dynamic behavior in solution, interactions with other molecules. mdpi.com | Understanding behavior in different environments and potential for self-assembly. |
| Quantitative Structure-Metabolism Relationship (QSMR) | Predicting Metabolic Fate | Potential metabolic pathways and products. nih.gov | Early assessment of potential biocompatibility and degradation. |
Integration of this compound into Supramolecular Architectures (e.g., Host-Guest Chemistry)
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Cyclic ethers, such as the oxane ring in this compound, are known to participate in host-guest chemistry, particularly as components of crown ethers and other macrocyclic hosts. pageplace.de The oxygen atoms in the oxane ring can act as hydrogen bond acceptors, while the hydroxyl groups of the diol functionality can act as both hydrogen bond donors and acceptors.
This dual functionality makes this compound a potentially valuable building block for the construction of novel supramolecular assemblies. It could be incorporated into larger macrocycles designed to selectively bind specific guest molecules, such as metal ions or small organic molecules. iucr.org The stereochemistry of the methyl and hydroxyl groups would be expected to play a crucial role in the selectivity of any resulting host-guest system. Furthermore, the ability to form multiple hydrogen bonds could enable the self-assembly of these molecules into larger, ordered structures like gels or liquid crystals.
Design of New Catalytic Systems for Oxane Ring Transformations
While the oxane ring is generally stable, the development of catalytic systems to selectively functionalize or transform this motif is an active area of research. Such catalysts could enable the modification of this compound after its initial synthesis, providing access to a wider range of derivatives with potentially useful properties.
One area of focus is the catalytic C-H functionalization of ethers, which allows for the direct installation of new functional groups onto the oxane ring. nih.govacs.org Electrophotocatalytic methods have shown promise for the highly regioselective functionalization of ethers under mild conditions. acs.org Another approach is the development of catalysts for ring-opening or ring-closing metathesis reactions of ethers. Iron-catalyzed ring-closing metathesis of aliphatic ethers has been reported for the synthesis of substituted tetrahydropyrans and could potentially be adapted for transformations of existing oxane rings. ethz.ch
Q & A
Q. What are the most reliable synthetic routes for (3R,4S)-4-methyloxane-3,4-diol, and how can stereochemical purity be ensured?
Methodological Answer:
- Hydrogenolysis of Protected Precursors : A common approach involves hydrogenolysis of benzyl-protected intermediates using 10% Pd/C under H₂ gas in anhydrous methanol. For example, (3R,4R)-pyrrolidine-3,4-diol was synthesized via hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol, with stereochemistry preserved using chiral starting materials .
- Deprotection Strategies : Trifluoroacetic acid (TFA) in aqueous conditions is effective for removing tert-butyldimethylsilyl (TBS) or acetyl protecting groups. Column chromatography (e.g., Dowex 50WX8) ensures purification while retaining stereochemical integrity .
- Quality Control : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98%). X-ray crystallography or NOESY NMR can validate the (3R,4S) configuration .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or CD₃OD) identify hydroxyl and methyl groups. Coupling constants (e.g., J₃,4) confirm axial/equatorial substituents in the oxane ring .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ for C₆H₁₂O₃: 133.1464).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
Q. How does the stereochemistry of this compound influence its reactivity?
Methodological Answer:
- Conformational Analysis : The (3R,4S) configuration stabilizes the chair conformation, with the methyl group equatorial and hydroxyl groups axial. This reduces steric hindrance during nucleophilic substitutions .
- Reactivity in Oxidation/Reduction : Axial hydroxyl groups are more reactive toward oxidizing agents (e.g., KMnO₄) than equatorial ones. Stereoselective reduction of ketone intermediates using NaBH₄ or LiAlH₄ preserves configuration .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., glycosidases). The diol moiety may coordinate with catalytic metal ions or form hydrogen bonds with active-site residues .
- Molecular Dynamics (MD) : Simulate stability in aqueous vs. lipid environments. The oxane ring’s rigidity may enhance binding specificity compared to flexible analogs .
- DFT Calculations : Predict pKa values of hydroxyl groups (≈12–14) and redox potentials for oxidation/reduction reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability. For enzyme inhibition assays, use purified targets (e.g., α-glucosidase) and measure IC₅₀ in triplicate .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., lactones from intramolecular esterification) that may interfere with activity .
- Epimerization Checks : Monitor stereochemical stability via circular dichroism (CD) during long-term storage (≥6 months at −20°C) .
Q. How can the compound’s stability under varying experimental conditions be optimized?
Methodological Answer:
- pH-Dependent Stability : At pH < 5, the diol may undergo cyclization to form a lactone. Use buffered solutions (e.g., PBS, pH 7.4) for biological assays .
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Store at −20°C under argon to prevent oxidation .
- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; use amber vials for light-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
